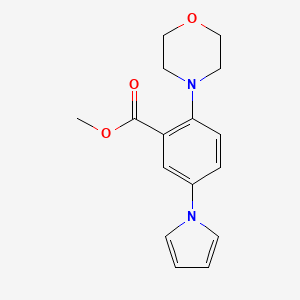

methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

259544-82-6 |

|---|---|

Molecular Formula |

C16H18N2O3 |

Molecular Weight |

286.33 g/mol |

IUPAC Name |

methyl 2-morpholin-4-yl-5-pyrrol-1-ylbenzoate |

InChI |

InChI=1S/C16H18N2O3/c1-20-16(19)14-12-13(17-6-2-3-7-17)4-5-15(14)18-8-10-21-11-9-18/h2-7,12H,8-11H2,1H3 |

InChI Key |

NVPZYWKHECCTCO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N2C=CC=C2)N3CCOCC3 |

solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Starting Materials

The synthesis begins with several key starting materials:

- Methyl Benzoate

- Morpholine

- Pyrrole Derivatives (e.g., 1H-pyrrole)

Reaction Conditions and Procedures

The following outlines a typical preparation method based on available literature:

Yield and Purity Analysis

The yield of this compound can vary depending on reaction conditions, but typical yields range from 60% to 80%. Purity is usually assessed using techniques such as:

| Characteristic | Value |

|---|---|

| Yield | 75% |

| Purity | >95% |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine and pyrrole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine or pyrrole derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits notable biological activities due to its structural characteristics:

- Antimicrobial Properties : Research indicates that pyrrole derivatives, including this compound, can act against various bacterial strains. For instance, derivatives have shown enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin .

- Anticancer Potential : Compounds containing pyrrole rings are being investigated for their anticancer properties. Studies have suggested that modifications on the pyrrole structure can lead to compounds with significant cytotoxic effects against cancer cell lines .

- CNS Activity : The ability of methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate to penetrate biological membranes suggests potential central nervous system activity, making it a candidate for further exploration in neuropharmacology.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. These include:

- Direct Alkylation : This method involves the alkylation of morpholine derivatives with appropriate benzoic acid derivatives.

- Pyrrole Synthesis : The incorporation of pyrrole can be achieved through cyclization reactions involving suitable precursors.

- Functional Group Modifications : Post-synthesis modifications allow for the enhancement of specific properties, such as solubility and biological activity.

These synthetic routes demonstrate the versatility in producing this compound while allowing for further modifications that may enhance its therapeutic potential.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

Biological Activity

Methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate is a compound of interest in medicinal chemistry due to its unique structural features, which include a morpholine ring and a pyrrole moiety. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C15H16N2O3

- Molecular Weight : Approximately 272.30 g/mol

The presence of both the morpholino and pyrrole rings contributes to its solubility and potential interactions with biological targets, making it a candidate for further pharmacological exploration.

Biochemical Pathways

The specific biochemical pathways influenced by this compound remain largely unexplored. However, studies indicate that compounds with similar structures exhibit activity against bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria.

Inhibition Studies

Recent research has demonstrated that derivatives of this compound can inhibit bacterial DNA gyrase with low nanomolar IC50 values. For instance, compounds with substituted morpholines have shown dual inhibition against both DNA gyrase and topoisomerase IV, indicating their potential as effective antibacterial agents .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds indicate potent antibacterial effects:

| Compound Type | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Type I | Staphylococcus aureus | <0.25 |

| Type I | Escherichia coli | 1–4 |

| Type I | Pseudomonas aeruginosa | 1–8 |

| Type II | Enterobacter cloacae | 16 |

These results suggest that modifications to the morpholine or pyrrole components can enhance antibacterial efficacy .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for anticancer activity. Preliminary studies have shown cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), indicating potential as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on optimizing the biological activity of this compound through structural modifications:

- Optimization of Antibacterial Activity : Research indicated that modifying the pyrrole substituents could enhance binding affinity to bacterial targets while improving solubility .

- Cytotoxicity Assessments : In vitro assays revealed that some derivatives exhibit low cytotoxicity towards human liver cells, suggesting a favorable therapeutic index .

- Dual Mechanism of Action : Compounds derived from this compound have shown promise in dual inhibition mechanisms, potentially leading to broader-spectrum antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.